

Application Notes: N-Acetyl-L-leucine in Neurodegenerative Disease Models

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Compound of Interest		
Compound Name:	N-Acetyl-N-methyl-L-leucine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-leucine (NALL), the L-enantiomer of the acetylated amino acid leucine, is emerging as a promising therapeutic agent for a range of neurodegenerative diseases.[1][2][3] It is an orally bioavailable compound with an excellent safety profile, having been used for many years in its racemic form for the treatment of vertigo.[4] Recent research has identified N-acetyl-L-leucine as the pharmacologically active enantiomer, demonstrating neuroprotective effects in various preclinical models of neurodegeneration, including Parkinson's disease, lysosomal storage disorders like Niemann-Pick disease type C and Sandhoff disease, and traumatic brain injury.[1][2][4] These application notes provide a summary of the current understanding of NALL's mechanism of action, quantitative data from key preclinical studies, and detailed protocols for its use in neurodegenerative disease models.

Mechanism of Action

The neuroprotective effects of N-acetyl-L-leucine are multifaceted, targeting several key pathways implicated in neurodegeneration. Once administered, NALL is thought to be deacetylated to L-leucine within cells.[5] The acetylation allows it to be transported into cells via monocarboxylate transporters (MCTs).[1][6]

1. Enhancement of Lysosomal and Autophagic Function: A primary mechanism of NALL is the rapid activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis

Methodological & Application





and autophagy.[1][7] NALL-induced TFEB activation leads to its translocation to the nucleus, where it promotes the expression of genes involved in lysosomal function and autophagy, thereby enhancing the clearance of pathological protein aggregates and dysfunctional organelles.[1][7]

- 2. Improvement of Mitochondrial Bioenergetics: NALL treatment has been shown to improve mitochondrial energy metabolism.[8] It appears to enhance the efficiency of ATP production from glucose through oxidative phosphorylation.[5] This is crucial in neurodegenerative diseases where mitochondrial dysfunction and energy deficits are common pathological features.
- 3. Reduction of Neuroinflammation: NALL has demonstrated anti-inflammatory properties in models of neurodegeneration.[4] It can reduce the expression of pro-inflammatory markers, which are known to contribute to neuronal cell death and disease progression.[4]
- 4. Attenuation of Pathological Protein Aggregation: In models of Parkinson's disease, NALL has been shown to reduce the levels of pathological phosphorylated α-synuclein (pS129-syn).[2][3] [9][10] This effect is mediated, at least in part, by the upregulation of the serine protease HTRA1.[2][3][10]

Data Presentation

The following tables summarize the quantitative findings from key studies on the effects of N-acetyl-L-leucine in various neurodegenerative disease models.

Table 1: Effects of N-acetyl-L-leucine on Pathological Markers in Parkinson's Disease Models



Model System	Treatment	Outcome Measure	Result	Reference
GBA1 L444P Patient-Derived Neurons	10 mM NALL for 4 weeks	Triton-soluble pS129-α- synuclein	~45% reduction (p<0.01)	[11]
GBA1 L444P Patient-Derived Neurons	10 mM NALL for 4 weeks	Triton-insoluble pS129-α- synuclein	~50% reduction (p<0.01)	[11]
GBA1 L444P Patient-Derived Neurons	10 mM NALL	Parkin levels	~70% increase (p<0.05)	[11]
LRRK2 R1441C Knock-in Mice	100 mg/kg/day NALL (oral administration)	Dopamine- dependent motor learning	Significant improvement (p=0.0004 at session 18)	[3]

Table 2: Effects of N-acetyl-L-leucine on Autophagy and Neuroinflammation Markers in a Traumatic Brain Injury Mouse Model



Treatment	Time Point	Outcome Measure	Result	Reference
100 mg/kg NALL (oral gavage) daily	1 day	LC3-II levels	Significant increase (restoration of flux)	[12]
100 mg/kg NALL (oral gavage) daily	1 day	p62/SQSTM1 levels	Significant decrease (restoration of flux)	[12]
NALL in chow (0.5mg/kg)	7 days	iNOS mRNA	Significant reduction	[12]
NALL in chow (0.5mg/kg)	7 days	IL-1β mRNA	Significant reduction	[12]

Signaling Pathway and Experimental Workflow Diagrams



Extracellular Space N-Acetyl-L-leucine (NALL) Transport Monocarboxylate Transporter (MCT) Intracellular Space N-Acetyl-L-leucine Deacetylation Activation L-leucine TFEB (cytoplasm) Metabolism Translocation Mitochondrion Mitochondrial Respiration TFEB (nucleus) Transcription Transcription Lysosome Lysosomal Biogenesis Autophagy

(Reduced protein aggregation, Reduced neuroinflammation, Improved neuronal survival)



Experimental Workflow for In Vivo NALL Efficacy Study

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